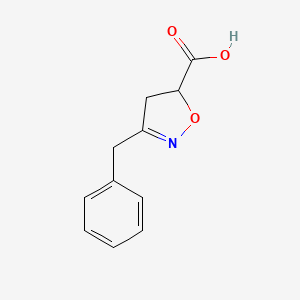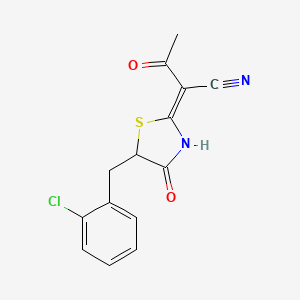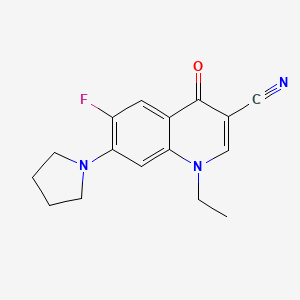
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization, functional group transformations, and nitrile addition. Researchers have employed various strategies, such as ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Detailed synthetic routes and reaction conditions are documented in the literature.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial Activities
This compound is a quinolone carboxylic acid derivative of the “oxacin” family, bearing a fluorine atom and a pyrrol-1-yl moiety at the 6 and 7 positions respectively . It exhibits high activity against Gram-positive bacteria, Enterobacteriaceae, Proteus, and Pseudomonas . Its antimicrobial spectrum is superior to those of nalidixic acid, piromidic acid, and pipemidic acid .
Treatment of Urinary Tract Infections
The compound is a potent fluorinated quinolone antibacterial agent useful in the management of urinary tract infections . This is due to its high activity against a variety of bacteria that are often responsible for these infections .
Treatment of Systemic Infections
In addition to urinary tract infections, this compound is also effective in managing systemic infections . This is likely due to its broad-spectrum antimicrobial activity .
Drug Discovery
The pyrrolidine ring in this compound is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Increased Three-Dimensional Coverage
The non-planarity of the pyrrolidine ring in this compound contributes to the increased three-dimensional (3D) coverage . This phenomenon, known as “pseudorotation”, is particularly useful in drug discovery .
Contribution to Stereochemistry
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . This is important as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Other Compounds
The compound can be used as a precursor in the synthesis of other compounds . For example, it can be synthesized starting from 2-fluoro-5-nitroaniline .
Crystallography Studies
The compound can be used in crystallography studies . For example, colorless block-like single crystals suitable for X-ray analysis were obtained after several weeks .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as norfloxacin, a broad-spectrum antibiotic agent, are known to interact with their targets effectively against various gram-positive and gram-negative bacterial species .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities .
Action Environment
It is known that similar compounds, such as 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, are sensitive to air .
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-5-3-4-6-20/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWWCMOVOJZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

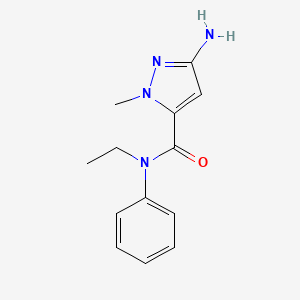
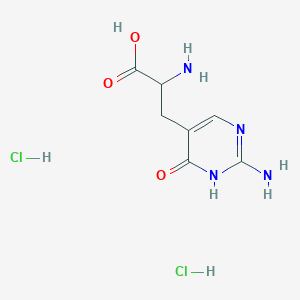
![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)

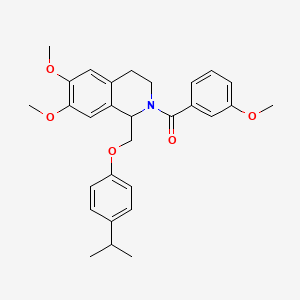
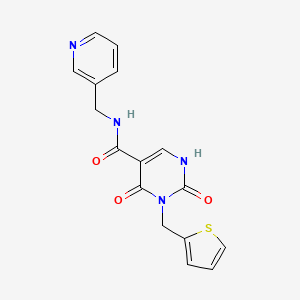
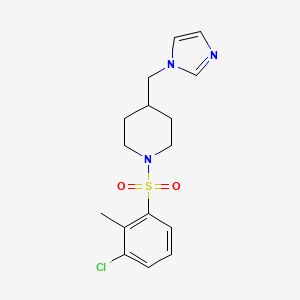
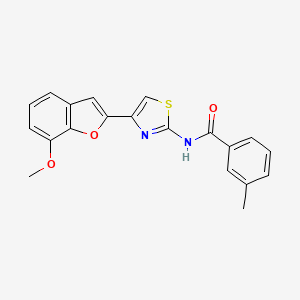
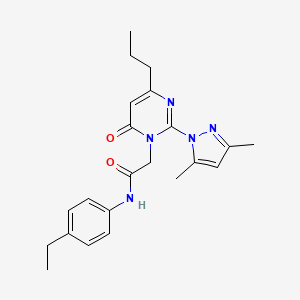

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)

